tert-Butyl N-(4-formylbenzyl)carbamate
Overview
Description
tert-Butyl N-(4-formylbenzyl)carbamate: is an organic compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . It is commonly used as a reagent and intermediate in organic synthesis. The compound is characterized by its stability at room temperature and its solubility in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl N-(4-formylbenzyl)carbamate is typically synthesized through the reaction of benzyl iodide with formyl chloride and tert-butylamine . The reaction conditions often involve the use of inert gas (such as nitrogen or argon) and temperatures ranging from 2-8°C to ensure stability and prevent decomposition .
Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis generally follows the laboratory procedures with scaled-up quantities and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(4-formylbenzyl)carbamate can undergo oxidation reactions, typically forming carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted benzyl carbamates.
Scientific Research Applications
tert-Butyl N-(4-formylbenzyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: Employed in the synthesis of biologically active compounds and as a building block in drug discovery.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of tert-Butyl N-(4-formylbenzyl)carbamate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, leading to the formation of different products. The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which can modify its structure and activity .
Comparison with Similar Compounds
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
tert-Butyl N-(4-formylphenyl)methylcarbamate: Similar in structure but with different functional groups, leading to varied reactivity and applications.
Uniqueness: tert-Butyl N-(4-formylbenzyl)carbamate is unique due to its specific formyl group, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in organic synthesis and various scientific research applications .
Biological Activity
tert-Butyl N-(4-formylbenzyl)carbamate, also known as tert-butyl 4-formylbenzylcarbamate, is an organic compound with the molecular formula CHNO and a molecular weight of approximately 235.28 g/mol. It features a tert-butyl group, a carbamate functional group, and a 4-formylbenzyl moiety, which contribute to its unique properties and potential applications in medicinal chemistry and organic synthesis.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 235.28 g/mol
- IUPAC Name : tert-butyl N-[(4-formylphenyl)methyl]carbamate
The compound's structure allows for various chemical reactions, including aldol condensations and reductive aminations, making it a versatile building block in organic synthesis.
Synthesis
The synthesis of this compound typically involves:
- Protection of the amine group using tert-butoxycarbonic anhydride.
- Formation of the carbamate via nucleophilic addition.
- Further functionalization through reactions such as Suzuki coupling or Wittig reactions to introduce additional substituents.
Biological Activity
Research indicates that compounds with similar structures to this compound often exhibit significant biological properties, particularly in the fields of medicinal chemistry and pharmacology. The following sections detail its potential biological activities based on existing studies.
Enzyme Inhibition
Studies have shown that carbamates can act as enzyme inhibitors. For instance, related compounds have demonstrated the ability to stabilize enzyme conformations or block active sites, which could be explored further for this compound. The compound's structure suggests potential interactions with enzymes involved in various metabolic pathways, possibly leading to therapeutic applications in treating diseases such as cancer or neurodegenerative disorders.
Antioxidant Activity
Preliminary investigations into the antioxidant properties of similar carbamates suggest that they may reduce oxidative stress markers in cell cultures. The presence of the formyl group could allow for further derivatization to enhance these properties, potentially leading to novel antioxidant agents.
Neuroprotective Effects
Research on structurally related compounds has indicated potential neuroprotective effects against amyloid beta peptide (Aβ) aggregation, which is implicated in Alzheimer's disease. For example, a study found that certain derivatives could inhibit Aβ aggregation and protect astrocyte cells from Aβ-induced toxicity . This suggests that this compound may also exhibit similar protective effects, warranting further investigation.
Case Studies and Research Findings
- Inhibition of Aβ Aggregation : A study investigating related compounds demonstrated their ability to inhibit Aβ aggregation significantly (up to 85% inhibition at 100 μM concentration). This activity is crucial for developing treatments for Alzheimer's disease .
- Cell Viability Assays : In vitro studies showed that certain derivatives improved cell viability in astrocytes exposed to Aβ, indicating potential neuroprotective properties .
- Enzyme Interaction Studies : Similar carbamates have been shown to interact with key enzymes involved in metabolic processes, suggesting that this compound may also possess enzyme modulation capabilities .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Tert-Butyl (4-formylphenyl)carbamate | Similar core structure but lacks benzyl substitution | More straightforward reactivity |
Benzyl N-(4-formylphenyl)carbamate | Benzene ring instead of tert-butyl | Different steric hindrance affecting reactivity |
Ethyl N-(4-formylbenzyl)carbamate | Ethoxy group instead of tert-butoxy | Altered solubility and reactivity profile |
The presence of the tert-butyl group in this compound provides distinct steric effects that can influence its reactivity and biological activity compared to these similar compounds .
Properties
IUPAC Name |
tert-butyl N-[(4-formylphenyl)methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-8-10-4-6-11(9-15)7-5-10/h4-7,9H,8H2,1-3H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJJBEIFHFVBRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50935550 | |
Record name | tert-Butyl hydrogen [(4-formylphenyl)methyl]carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50935550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156866-52-3 | |
Record name | tert-Butyl hydrogen [(4-formylphenyl)methyl]carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50935550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TERT-BUTYL-N-(4-FORMYLBENZYL)CARBAMATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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